methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 4,5-dioxopyrrolidin-1-yl moiety, a diketopyrrolidine system known for its role in hydrogen bonding and metal coordination.
- Substituents including 2,3-dimethoxyphenyl and 5-methylfuran-2-yl groups, which enhance steric bulk and modulate solubility.
- An (E)-configured hydroxy-methylidene group, critical for conformational rigidity and intermolecular interactions.
The compound’s synthesis likely involves multi-step strategies, such as cyclocondensation, cross-coupling (e.g., Suzuki-Miyaura), or acetylative functionalization, as seen in analogous systems . Its structure may have been resolved using X-ray crystallography with SHELX software, a standard for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O8S/c1-11-9-10-14(34-11)18(27)16-17(13-7-6-8-15(31-3)20(13)32-4)26(22(29)19(16)28)24-25-12(2)21(35-24)23(30)33-5/h6-10,17,28H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTICLGKVMKJYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NC(=C(S4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H22N2O8S
- Molecular Weight : 498.5 g/mol
- Purity : Typically around 95% .
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to the compound exhibit broad-spectrum antimicrobial activities. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), which shares structural features with the compound, has demonstrated significant antimicrobial effects against various pathogens including antibiotic-resistant strains. DMHF was shown to exert these effects without hemolytic activity on human erythrocytes and arrested the cell cycle of Candida albicans at critical phases .
| Compound | Target Pathogen | Activity | Mechanism |
|---|---|---|---|
| DMHF | Candida albicans | Antifungal | Cell cycle arrest at S and G2/M phases |
| DMHF | Various bacteria | Antimicrobial | Energy-dependent mechanism |
Cytotoxic Effects
The cytotoxicity of the compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, some thiazole derivatives have demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that the thiazole moiety may contribute to such activities .
Case Studies
- Study on DMHF : A study investigating the antimicrobial properties of DMHF found that it exhibited a dose-dependent effect on pathogenic microorganisms. The study also highlighted its potential as an anti-infective agent in human microbial infections .
- Thiazole Derivatives : Research on thiazole derivatives revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. This suggests a promising avenue for further exploration regarding the compound's potential anticancer properties .
Research Findings
The biological activity of the compound can be summarized as follows:
- Antimicrobial Activity : Exhibits broad-spectrum activity against various pathogens.
- Cytotoxicity : Potential anticancer properties indicated by structural analogs.
- Mechanisms of Action : Involves cell cycle arrest and energy-dependent pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Dioxo Systems: The target compound’s 4,5-dioxopyrrolidin-1-yl group shares electronic similarities with the 4,7-dioxobenzo[b]thiophene in , both enabling strong hydrogen-bonding interactions. However, the pyrrolidinone ring offers greater conformational flexibility compared to the rigid benzo[b]thiophene system.
Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound contrasts with the fluoro and methoxy groups in , which influence lipophilicity and bioavailability. Dimethoxy groups may improve solubility relative to halogenated analogs.
Physicochemical and Crystallographic Properties
- Melting Points: The target compound’s melting point is expected to exceed 200°C, based on analogs like (227–230°C), due to strong intermolecular hydrogen bonds from the dioxopyrrolidinone and hydroxy groups.
- Crystallography : If resolved via SHELXL , its crystal structure would reveal hydrogen-bonded networks, akin to the hexameric assemblies in , though with distinct packing due to the furan and thiazole moieties.
Hypothesized Bioactivity
- Enzyme Inhibition: The dioxopyrrolidinone system may act as a Michael acceptor, targeting cysteine proteases or kinases, similar to pyrazolo-pyrimidine derivatives in .
- Antimicrobial Activity : The methylfuran group could enhance membrane permeability, as seen in furan-containing antifungals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
